N-(1-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide

Description

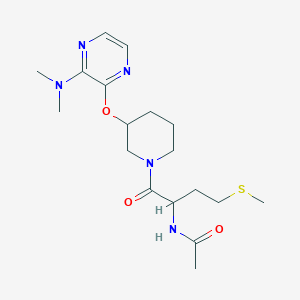

N-(1-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide is a structurally complex small molecule characterized by a pyrazine core, a piperidinyloxy linker, and a methylthio-substituted butanoyl-acetamide backbone. The dimethylamino group on the pyrazine ring enhances solubility, while the methylthio moiety may contribute to lipophilicity and metabolic stability.

Properties

IUPAC Name |

N-[1-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N5O3S/c1-13(24)21-15(7-11-27-4)18(25)23-10-5-6-14(12-23)26-17-16(22(2)3)19-8-9-20-17/h8-9,14-15H,5-7,10-12H2,1-4H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHTZQUMIMSPRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCSC)C(=O)N1CCCC(C1)OC2=NC=CN=C2N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide is a complex organic compound that has garnered interest in pharmacological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound features several key functional groups:

- Piperidine Ring : A six-membered ring containing nitrogen, contributing to the compound's basic properties.

- Dimethylamino Group : Enhances solubility and potential interaction with biological targets.

- Pyrazinyl Moiety : Implicated in various pharmacological activities, particularly in antitumor and antimicrobial effects.

- Methylthio Group : May influence metabolic stability and biological activity.

This structural diversity suggests that the compound could interact with multiple biological targets, making it a candidate for further pharmacological exploration.

Antitumor Activity

Research into pyrazole derivatives, which share structural similarities with the compound , indicates significant antitumor properties. For instance, pyrazoles have shown inhibitory activity against key oncogenic targets such as BRAF(V600E) and EGFR. A study highlighted that certain pyrazole derivatives exhibited cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting that similar mechanisms may be at play for this compound .

Antimicrobial Activity

Compounds with pyrazinyl structures have been associated with antimicrobial properties. A review of various pyrazole derivatives indicated their effectiveness against a range of bacterial strains, implicating similar potential for the compound under discussion . The presence of the dimethylamino group may enhance its interaction with microbial targets.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for predicting the biological activity of this compound. The following table summarizes key findings related to structural modifications and their effects on biological activity:

| Structural Feature | Modification | Biological Effect |

|---|---|---|

| Piperidine Ring | Variation in substituents | Alters receptor binding affinity |

| Dimethylamino Group | Presence vs. absence | Enhances solubility and target interaction |

| Pyrazinyl Moiety | Substituent changes | Modulates antitumor efficacy |

| Methylthio Group | Positioning on the ring | Influences metabolic stability |

Case Studies

Several studies have explored compounds with similar scaffolds, providing insights into their biological activities:

- Antitumor Effects : A study evaluated a series of pyrazole derivatives against breast cancer cell lines, revealing that specific modifications led to enhanced cytotoxicity. The combination of pyrazoles with established chemotherapeutics like doxorubicin exhibited synergistic effects, indicating potential for combination therapies .

- Antimicrobial Studies : Research on related pyrazole compounds demonstrated significant antibacterial activity against various pathogens, emphasizing the importance of functional group positioning in determining efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct comparative studies on this compound are scarce, structural analogs from published research provide insights into how substituents and core motifs influence physicochemical and pharmacological properties. Below is a detailed analysis of two related acetamide derivatives.

Comparison with N-(3-Chloro-2-(3-Nitrophenyl)-4-Oxoazetidin-1-yl)-2-(4-Phenylpiperazin-1-yl) Acetamide

Structural Features :

- Core: Azetidinone (β-lactam) ring.

- Substituents : 3-Nitrophenyl, 4-phenylpiperazine, and chloro groups.

- The phenylpiperazine moiety may enhance binding to serotonin or dopamine receptors, a feature absent in the target compound’s piperidinyloxy group.

Hypothesized Properties :

Comparison with N-(3-Methoxyphenyl)-2-(1-Methyl-4-Oxopyrazolo[3,4-d]Pyrimidin-5-yl)Acetamide

Structural Features :

- Core: Pyrazolo[3,4-d]pyrimidinone, a fused heterocyclic system.

- Substituents : 3-Methoxyphenyl and methyl groups.

- The methoxy group increases hydrophobicity relative to the target compound’s methylthio group, which may alter membrane permeability. Lack of a piperidine linker reduces conformational flexibility compared to the target compound.

Research Implications and Limitations

- Structural Insights: The target compound’s dimethylamino and methylthio groups balance solubility and stability, distinguishing it from nitro- or methoxy-substituted analogs.

- Data Gaps: No direct pharmacological or pharmacokinetic data are available for the target compound. Existing comparisons rely on extrapolation from structural analogs.

- Future Directions : Synthesis and screening of derivatives with varied substituents (e.g., replacing methylthio with sulfoxide) could optimize activity and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.